(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
UFP-502, also known as Dmt-Tic-NH-CH2-Bid, is a potent delta-opioid receptor agonist. This compound has been studied for its potential therapeutic effects, particularly in the field of pain management and depression. It is derived from the Dmt-Tic pharmacophore and has shown promising pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UFP-502 involves the coupling of Dmt-Tic with benzimidazole (Bid) through a peptide bond. The reaction typically requires the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
UFP-502 primarily undergoes peptide bond formation during its synthesis. It can also participate in various chemical reactions typical of peptides, such as hydrolysis and oxidation .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Solvents: Dimethylformamide (DMF)
Conditions: Inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Major Products
The major product of the synthesis is UFP-502 itself. During hydrolysis, the peptide bond can be cleaved, resulting in the formation of the individual components, Dmt-Tic and benzimidazole .
Scientific Research Applications
UFP-502 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Mechanism of Action
UFP-502 exerts its effects primarily by binding to and activating delta-opioid receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These actions result in the analgesic and antidepressant effects observed with UFP-502 .
Comparison with Similar Compounds
Similar Compounds
UFP-512: Another delta-opioid receptor agonist with similar analgesic and antidepressant properties.
Dmt-Tic-NH-CH(CH2-COOH)-Bid: A compound with similar structure and function, used in pain management research.
Uniqueness
UFP-502 is unique due to its high affinity and selectivity for delta-opioid receptors. It has shown a lower propensity to induce tolerance compared to other delta-opioid agonists, making it a promising candidate for long-term therapeutic use .
Properties
Molecular Formula |
C29H31N5O3 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H31N5O3/c1-17-11-21(35)12-18(2)22(17)14-23(30)29(37)34-16-20-8-4-3-7-19(20)13-26(34)28(36)31-15-27-32-24-9-5-6-10-25(24)33-27/h3-12,23,26,35H,13-16,30H2,1-2H3,(H,31,36)(H,32,33)/t23-,26-/m0/s1 |
InChI Key |
XRZTZWCPHAJWJQ-OZXSUGGESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC5=CC=CC=C5N4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC5=CC=CC=C5N4)N)C)O |
Origin of Product |
United States |
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